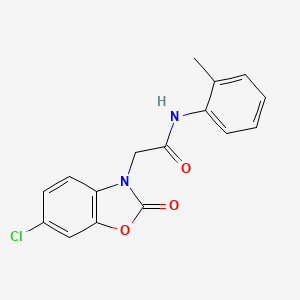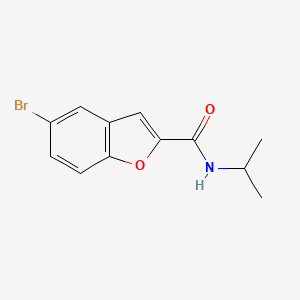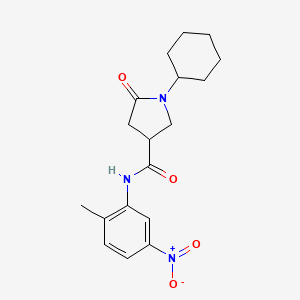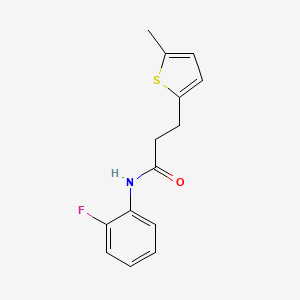![molecular formula C17H12F3N3O B4392927 4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4392927.png)
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as PF-06463922, is a small molecule inhibitor that has been extensively researched due to its potential as a therapeutic agent. This compound has been found to have potent inhibitory activity against a variety of kinases, making it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
PF-06463922 acts as a selective inhibitor of kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby blocking the downstream signaling pathway. This inhibition of kinases has been found to have a significant impact on the growth and proliferation of cancer cells, as well as the immune response in autoimmune disorders.
Biochemical and Physiological Effects
PF-06463922 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and improve insulin sensitivity in type 2 diabetes. Additionally, PF-06463922 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PF-06463922 is its potent inhibitory activity against various kinases, making it a promising candidate for the treatment of various diseases. Additionally, its favorable pharmacokinetic profile makes it suitable for oral administration, which is a significant advantage in clinical settings. However, one of the limitations of PF-06463922 is its specificity for kinases, which may limit its efficacy against diseases that are not kinase-dependent.
Zukünftige Richtungen
There are several future directions for the research and development of PF-06463922. One of the main areas of focus is the identification of new disease indications for which PF-06463922 may be effective. Additionally, there is a need for further studies to optimize the dosing and administration of PF-06463922 to maximize its therapeutic potential. Finally, there is a need for the development of more potent and selective inhibitors of kinases, which may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion
PF-06463922 is a promising therapeutic agent that has been extensively studied for its potential in the treatment of various diseases. Its potent inhibitory activity against various kinases, favorable pharmacokinetic profile, and promising preclinical data make it a promising candidate for further development. However, further research is needed to optimize its dosing and administration and to identify new disease indications for which it may be effective.
Wissenschaftliche Forschungsanwendungen
PF-06463922 has been extensively studied for its potential as a therapeutic agent. It has been found to have potent inhibitory activity against various kinases, including MAP4K4, IRAK4, and TBK1. These kinases are involved in several signaling pathways that play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-3-1-4-14(11-13)22-16(24)12-5-7-15(8-6-12)23-10-2-9-21-23/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAANSFHPBMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)


![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)

![N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4392881.png)


![1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4392905.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4392910.png)
